molecular formula C23H21N3O B11549407 2-(3,4-dimethylphenyl)-5-methyl-4-[(naphthalen-1-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one

2-(3,4-dimethylphenyl)-5-methyl-4-[(naphthalen-1-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11549407
M. Wt: 355.4 g/mol
InChI Key: LILUGNZDKHJFQK-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-5-methyl-4-[(naphthalen-1-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative This compound is known for its unique structural properties, which include a combination of aromatic rings and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-5-methyl-4-[(naphthalen-1-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 3,4-dimethylphenylhydrazine with naphthaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazolone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-5-methyl-4-[(naphthalen-1-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrazine or amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce functional groups such as halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

2-(3,4-dimethylphenyl)-5-methyl-4-[(naphthalen-1-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(3,4-dimethylphenyl)-5-methyl-4-[(naphthalen-1-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and pyrazolone core allow it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethylphenyl)-5-methyl-4-[(naphthalen-1-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of both dimethylphenyl and naphthyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-methyl-4-(naphthalen-1-yliminomethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C23H21N3O/c1-15-11-12-19(13-16(15)2)26-23(27)21(17(3)25-26)14-24-22-10-6-8-18-7-4-5-9-20(18)22/h4-14,25H,1-3H3

InChI Key

LILUGNZDKHJFQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

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